1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4S. This compound is characterized by the presence of a pyrazole ring substituted with methyl and methylsulfanyl groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity starting materials
Catalysts: Specific catalysts to enhance reaction rates
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the pyrazole ring
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study enzyme interactions and metabolic pathways
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Modulating receptor activity
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 2-(1,3-dimethyl-5-methylsulfanyl-1,5-dihydro-1,2,4-triazol-1-ium-4-yl)pyridine, iodide
Uniqueness
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H13Cl2N3S |
---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylsulfanylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4-5(7)6(10-3)9(2)8-4;;/h7H2,1-3H3;2*1H |
InChI Key |
RRRWPFOAFQRRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)SC)C.Cl.Cl |
Origin of Product |
United States |
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